
N-((1-benzylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide
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Description
N-((1-benzylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H26N2O3S and its molecular weight is 374.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-((1-benzylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide is Acetylcholinesterase . Acetylcholinesterase is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in muscle movement and cognitive functions .
Mode of Action
This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance cholinergic transmission .
Biochemical Pathways
The inhibition of Acetylcholinesterase affects the cholinergic pathway. The cholinergic pathway is involved in many physiological functions, including muscle contraction, heart rate, memory, and learning. By inhibiting Acetylcholinesterase, this compound potentially enhances the signaling in these pathways .
Pharmacokinetics
Similar compounds are known to have varying absorption, distribution, metabolism, and excretion (adme) properties . The bioavailability of such compounds can be influenced by factors such as their chemical structure, formulation, route of administration, and individual patient characteristics.
Result of Action
The inhibition of Acetylcholinesterase by this compound can lead to an increase in acetylcholine levels. This can enhance cholinergic transmission, potentially improving cognitive function and muscle movement . .
Biological Activity
N-((1-benzylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer treatment. This article explores its synthesis, biological activity, and pharmacological implications based on recent research findings.
Chemical Structure and Synthesis
The compound features a benzylpiperidine moiety linked to a methoxybenzenesulfonamide group. This structural configuration is significant as it combines properties that may enhance its biological activity. The synthesis typically involves the alkylation of piperidine derivatives with sulfonamide groups, allowing for variations that can influence the compound's efficacy at biological targets.
1. Neuroprotective Effects
Recent studies have indicated that compounds similar to this compound exhibit neuroprotective properties, particularly against amyloid-beta (Aβ) aggregation, which is a hallmark of Alzheimer's disease (AD). For instance, hybrid compounds combining aryl-sulfonamide functions with benzyl-piperidine moieties have shown significant inhibition of AChE (acetylcholinesterase) and Aβ aggregation in vitro, suggesting potential therapeutic applications in AD management .
Table 1: Biological Activity Summary
Compound Type | AChE Inhibition | Aβ Aggregation Inhibition | Neuroprotection |
---|---|---|---|
Benzylpiperidine-sulfonamide hybrids | Moderate to High | Strong | Significant |
2. Affinity for Sigma Receptors
The compound has been evaluated for its affinity towards sigma receptors, specifically sigma1 and sigma2. Research indicates that derivatives of benzylpiperidine show high selectivity for sigma1 receptors with Ki values indicating strong binding affinity. For example, one derivative displayed a Ki value of 3.90 nM for sigma1 receptors, indicating potent activity .
Study on Neuroprotection
In a study involving SH-SY5Y neuroblastoma cells exposed to Aβ peptides, compounds similar to this compound demonstrated significant protective effects against neurotoxicity. The compounds were able to restore cell viability and reduce oxidative stress induced by Aβ exposure .
Sigma Receptor Affinity Study
Another study synthesized various derivatives of N-(1-benzylpiperidin-4-yl)phenylacetamide and assessed their binding affinities at sigma receptors. The results showed that modifications on the phenyl ring significantly influenced receptor binding, with certain substitutions enhancing selectivity towards sigma1 receptors .
Pharmacological Implications
The biological activities of this compound suggest its potential as a multi-target agent in treating neurodegenerative diseases and possibly cancer. The dual action of inhibiting both AChE and Aβ aggregation positions it as a promising candidate in Alzheimer's therapy.
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-25-19-7-9-20(10-8-19)26(23,24)21-15-17-11-13-22(14-12-17)16-18-5-3-2-4-6-18/h2-10,17,21H,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEGOHPRCIIVEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.